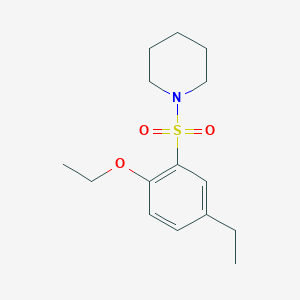
Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether, also known as EPPS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. EPPS is a sulfonated phenyl ether that has been used in various applications, including as a buffer in biochemical and physiological experiments.
Mechanism of Action
Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether acts as a buffer by maintaining the pH of the solution within a narrow range. It achieves this by accepting or donating protons depending on the pH of the solution. Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether has a pKa value of 8.0, which is close to the physiological pH range, making it an effective buffer for biological samples.
Biochemical and Physiological Effects
Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether has been shown to have minimal effects on biological samples, making it an ideal buffer for experiments involving sensitive samples. It has been used in various experiments, including cell culture, enzyme assays, and electrophoresis. Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether has been shown to have no significant effect on cell viability or proliferation, making it a safe buffer for use in cell-based experiments.
Advantages and Limitations for Lab Experiments
Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether has several advantages for lab experiments. It has a high buffering capacity, making it effective in maintaining the pH of the solution within a narrow range. It has minimal effects on biological samples and has been shown to be a safe buffer for use in cell-based experiments. However, Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether has some limitations. It has a limited solubility in water, and its solubility decreases with increasing pH. This can limit its use in experiments involving high pH solutions. Additionally, Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether has a high UV absorbance at 260 nm, which can interfere with experiments involving nucleic acids.
Future Directions
Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether has several potential future directions. It can be modified to improve its solubility in water and reduce its UV absorbance at 260 nm. Additionally, Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether can be used in combination with other buffers to enhance its buffering capacity and reduce its limitations. Further research can also be conducted to explore the potential applications of Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether in other areas, such as drug delivery and nanotechnology.
Conclusion
In conclusion, Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether is a sulfonated phenyl ether that has gained significant attention in the scientific community due to its unique properties. It has been used as a buffer in biochemical and physiological experiments and has several advantages for lab experiments. Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether has minimal effects on biological samples and has been shown to be a safe buffer for use in cell-based experiments. However, it has some limitations, including its limited solubility in water and high UV absorbance at 260 nm. Further research can be conducted to explore the potential applications of Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether in other areas and improve its properties.
Synthesis Methods
Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-ethylphenol with piperidine in the presence of sulfuric acid, followed by the addition of ethyl chloroformate to form the final product. The yield of Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether obtained using this method is high, making it a cost-effective and practical approach for large-scale production.
Scientific Research Applications
Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether has been widely used as a buffer in biochemical and physiological experiments due to its unique properties. It has been shown to have a high buffering capacity in the physiological pH range, making it ideal for use in experiments involving biological samples. Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether has also been used as a buffer in electrophoresis, protein purification, and enzyme assays.
properties
Product Name |
Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether |
|---|---|
Molecular Formula |
C15H23NO3S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-(2-ethoxy-5-ethylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C15H23NO3S/c1-3-13-8-9-14(19-4-2)15(12-13)20(17,18)16-10-6-5-7-11-16/h8-9,12H,3-7,10-11H2,1-2H3 |
InChI Key |
QDYCKGJHTBSWJM-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCCCC2 |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B272397.png)

